Welcome to the BenchChem Online Store!
molecular formula C12H19NO B8364064 5-Amino-2-(tert-butyl)-4-ethylphenol

5-Amino-2-(tert-butyl)-4-ethylphenol

Cat. No. B8364064
M. Wt: 193.28 g/mol
InChI Key: LJCNJIHXKFTVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08354427B2

Procedure details

To a solution of 2-tert-butyl-4-ethyl-5-nitro-phenol (3.2 g, 14.3 mmol) in methanol (20 mL) was added Raney Nickel (200 mg, 3.4 mmol) under nitrogen atmosphere. The reaction mixture was then stirred overnight at room temperature under an atmosphere of hydrogen (1 atm). The catalyst was removed by filtration through a pad of celite and the filtrate was evaporated under vacuum to give 5-amino-2-tert-butyl-4-ethyl-phenol (1.2 g, 43%). 1H NMR (400 MHz, CDCl3) δ 6.92 (s, 1H), 6.06 (s, 1H), 2.45 (q, J=7.6 Hz, 2H), 1.37 (s, 9H), 1.21 (t, J=7.6 Hz, 3H). MS (ESI) m/e (M+H+) 194.2
Name
2-tert-butyl-4-ethyl-5-nitro-phenol
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH2:11][CH3:12])[C:8]([N+:13]([O-])=O)=[CH:7][C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2]>CO.[Ni]>[NH2:13][C:8]1[C:9]([CH2:11][CH3:12])=[CH:10][C:5]([C:1]([CH3:3])([CH3:2])[CH3:4])=[C:6]([OH:16])[CH:7]=1

Inputs

Step One
Name
2-tert-butyl-4-ethyl-5-nitro-phenol
Quantity
3.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)CC)[N+](=O)[O-])O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred overnight at room temperature under an atmosphere of hydrogen (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)O)C(C)(C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.